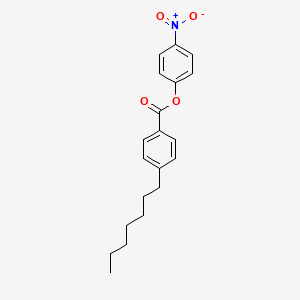
4-Nitrophenyl 4-heptylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-heptylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a heptylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-heptylbenzoate typically involves the esterification reaction between 4-nitrophenol and 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 4-Nitrophenyl 4-heptylbenzoate can undergo reduction to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-heptylbenzoic acid. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed:
Reduction: 4-Aminophenyl 4-heptylbenzoate.
Substitution: 4-Nitrophenol and 4-heptylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Nitrophenyl 4-heptylbenzoate is used as a model compound in studies of esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is used to study the interactions between esters and various enzymes. It helps in understanding the mechanisms of enzyme-catalyzed reactions and the specificity of enzyme-substrate interactions.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are explored for potential therapeutic uses, including as prodrugs that release active pharmaceutical ingredients upon enzymatic hydrolysis.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface modification.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-heptylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the ester bond. This reaction is often catalyzed by esterases and lipases, which target the ester linkage and promote the formation of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a heptylbenzoate moiety.
4-Nitrophenyl palmitate: Contains a longer aliphatic chain compared to 4-Nitrophenyl 4-heptylbenzoate.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of a benzoate group.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a heptylbenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in enzymatic studies and material science. Its longer aliphatic chain compared to similar compounds like 4-Nitrophenyl acetate provides different solubility and reactivity characteristics, which can be advantageous in certain research and industrial contexts.
Eigenschaften
CAS-Nummer |
80292-12-2 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)25-19-14-12-18(13-15-19)21(23)24/h8-15H,2-7H2,1H3 |
InChI-Schlüssel |
IBDKWNWEKLPRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


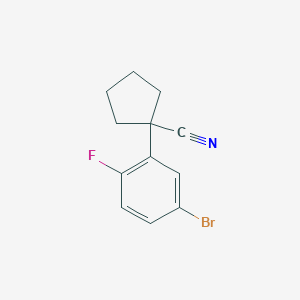
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
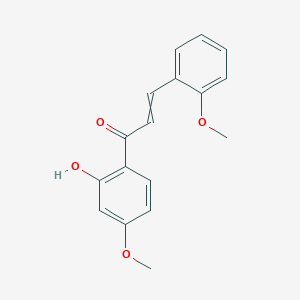
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
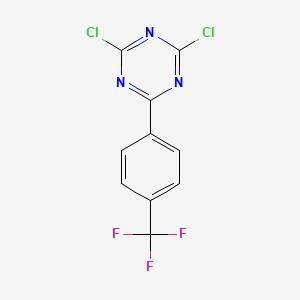

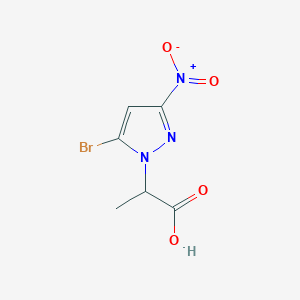
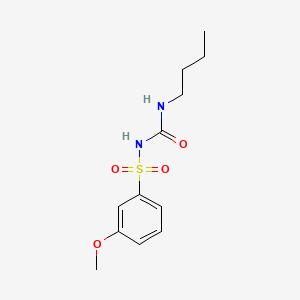

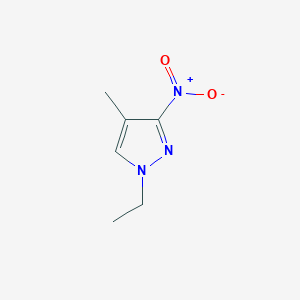

![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
